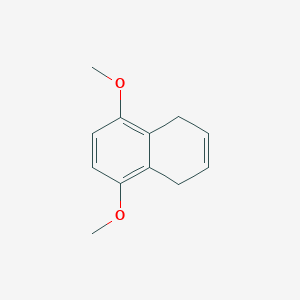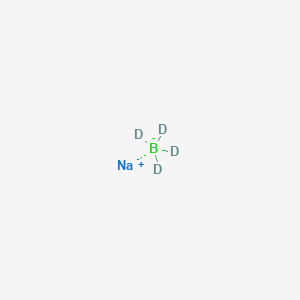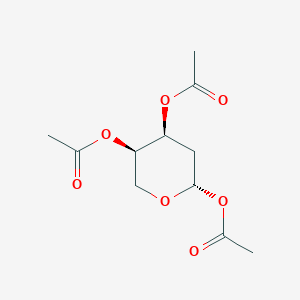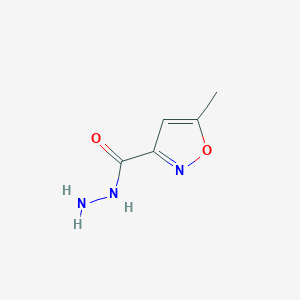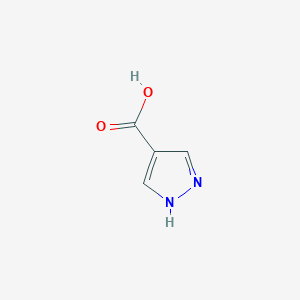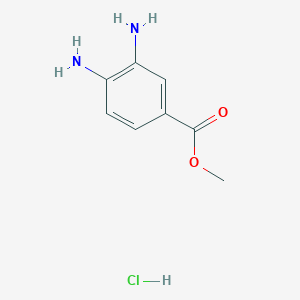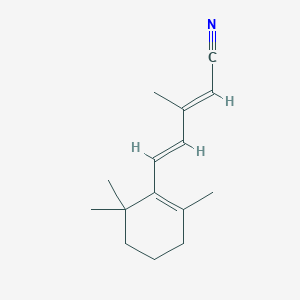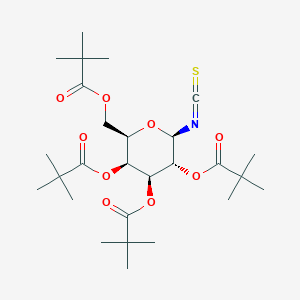
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is a chemical compound primarily used for chiral derivatization. This compound is known for its high purity and is often utilized in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analysis .
Mechanism of Action
Target of Action
It is known to be used as a chiral derivatization reagent , which suggests that it may interact with a variety of biomolecules, particularly enantiomeric amino acids .
Mode of Action
As a chiral derivatization reagent, this compound likely interacts with its targets (such as amino acids) to form diastereomers . These diastereomers can then be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) .
Result of Action
As a chiral derivatization reagent, its primary function would be to facilitate the separation and analysis of chiral compounds .
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate can be influenced by various environmental factors. For instance, the solvent system used can impact the compound’s interactions and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires reagents such as pivaloyl chloride and a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate primarily undergoes substitution reactions, particularly with amino groups. This makes it a valuable reagent for derivatizing amino acids and other compounds containing amino groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amino acids and other nucleophiles. The reactions typically occur under mild conditions, often in organic solvents like chloroform .
Major Products
The major products formed from these reactions are chiral derivatives of the original nucleophiles, which can then be analyzed for enantiomeric purity .
Scientific Research Applications
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is widely used in scientific research for its ability to derivatize chiral compounds. This makes it valuable in:
Chemistry: Used in the analysis of chiral compounds via HPLC and LC-MS
Biology: Employed in the study of glycoproteins and other biomolecules.
Medicine: Utilized in the development of pharmaceuticals that require chiral purity.
Industry: Applied in the quality control of products that contain chiral compounds
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-pivaloyl-b-D-glucopyranosyl isothiocyanate: Similar in structure and function, used for chiral derivatization
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate: Another chiral derivatization reagent, but with acetyl groups instead of pivaloyl groups.
Uniqueness
2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is unique due to its specific use of pivaloyl groups, which provide steric hindrance and stability, making it particularly effective for certain analytical applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYERYMOHEQHK-ICBNADEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583709 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147948-52-5 | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
